Potency Comparison: Mcl1-IN-4 Exhibits Intermediate Mcl-1 Inhibitory Activity Relative to Structural Analogs
Mcl1-IN-4 demonstrates an Mcl-1 inhibitory IC50 of 0.2 μM [1]. This potency positions it between less active analogs Mcl1-IN-1 (IC50 = 2.4 μM) [2] and Mcl1-IN-3 (IC50 = 0.67 μM) [3] and the clinically advanced, sub-nanomolar inhibitors such as S63845 (Kd = 0.19 nM) . For researchers requiring a tool compound with moderate potency—sufficient to engage Mcl-1 without the extreme sensitivity or potential off-target effects associated with picomolar binders—Mcl1-IN-4 provides a strategically positioned intermediate option unavailable from either weaker or ultra-potent alternatives.
| Evidence Dimension | In vitro Mcl-1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.2 μM |
| Comparator Or Baseline | Mcl1-IN-1 (IC50 = 2.4 μM); Mcl1-IN-3 (IC50 = 0.67 μM); S63845 (Kd = 0.19 nM) |
| Quantified Difference | 12-fold more potent than Mcl1-IN-1; 3.35-fold more potent than Mcl1-IN-3; ~1,000-fold less potent than S63845 |
| Conditions | Biochemical inhibition assays against Mcl-1 protein |
Why This Matters
Procurement of Mcl1-IN-4 enables dose-response studies in an intermediate concentration range (high nanomolar to low micromolar) that is inaccessible with either weaker tool compounds or ultra-potent clinical candidates.
- [1] Adooq Bioscience. Mcl1-IN-4 Product Datasheet. Catalog No. A18386. (n.d.). View Source
- [2] TargetMol. Mcl1-IN-1 Product Information. Catalog No. T16027. (n.d.). View Source
- [3] TargetMol. Mcl1-IN-3 Product Information. Catalog No. T16029. (n.d.). View Source
